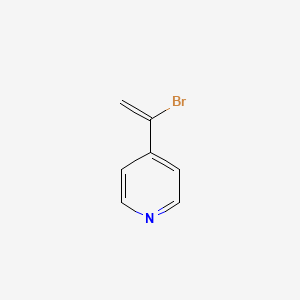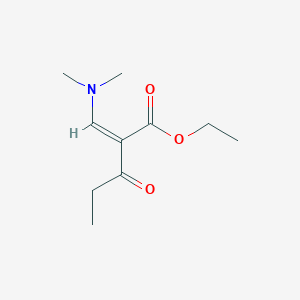
(Z)-Ethyl 2-((dimethylamino)methylene)-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Ethyl2-((dimethylamino)methylene)-3-oxopentanoate is an organic compound with a complex structure that includes a dimethylamino group, a methylene group, and an oxopentanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl2-((dimethylamino)methylene)-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA). The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an enaminone intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of (Z)-Ethyl2-((dimethylamino)methylene)-3-oxopentanoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Ethyl2-((dimethylamino)methylene)-3-oxopentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(Z)-Ethyl2-((dimethylamino)methylene)-3-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of (Z)-Ethyl2-((dimethylamino)methylene)-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or research outcomes .
Comparación Con Compuestos Similares
Similar Compounds
2-((Dimethylamino)methylene)-3,4-dihydro-9-arylacridin-1(2H)-ones: These compounds share the dimethylamino and methylene groups and have similar reactivity and applications.
N,N-Dimethyl enaminones: These compounds are structurally related and are used as building blocks for various heterocyclic compounds.
Uniqueness
(Z)-Ethyl2-((dimethylamino)methylene)-3-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a biochemical probe make it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxopentanoate |
InChI |
InChI=1S/C10H17NO3/c1-5-9(12)8(7-11(3)4)10(13)14-6-2/h7H,5-6H2,1-4H3/b8-7- |
Clave InChI |
AFECQUUSJNXMNL-FPLPWBNLSA-N |
SMILES isomérico |
CCC(=O)/C(=C/N(C)C)/C(=O)OCC |
SMILES canónico |
CCC(=O)C(=CN(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


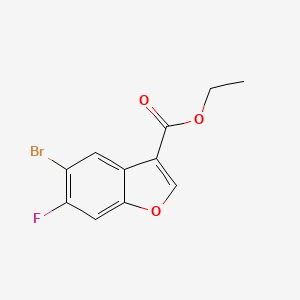
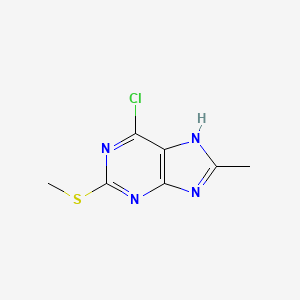

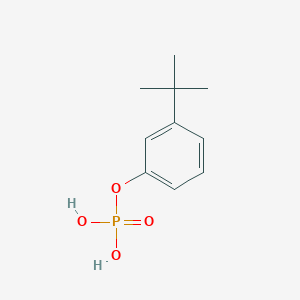
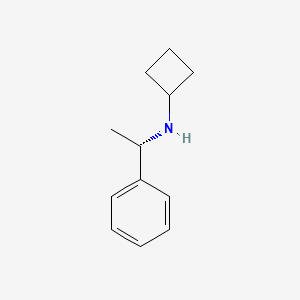
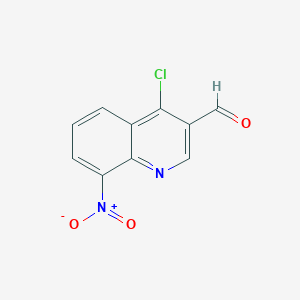

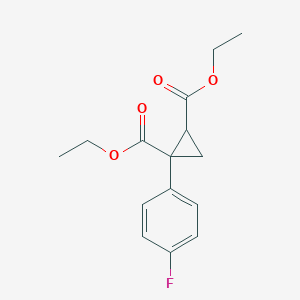

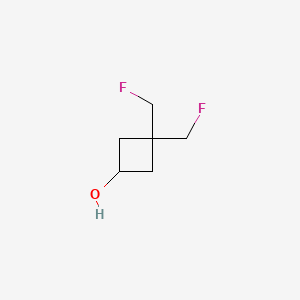
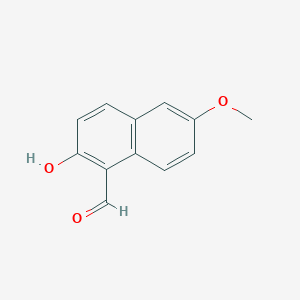
![5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13025868.png)
